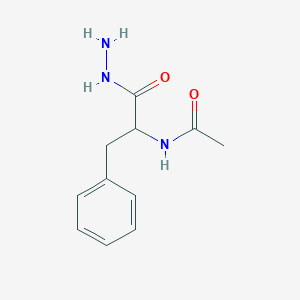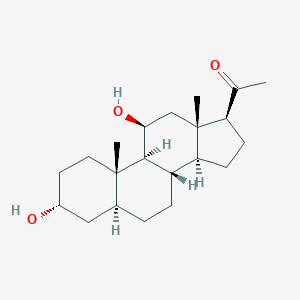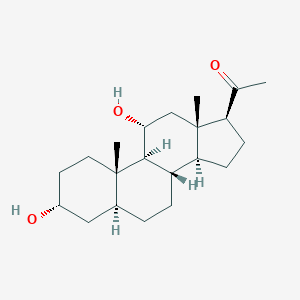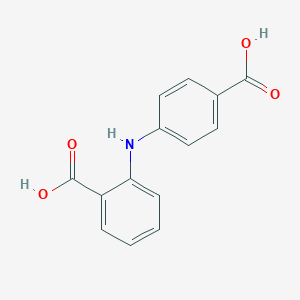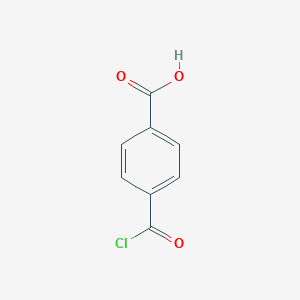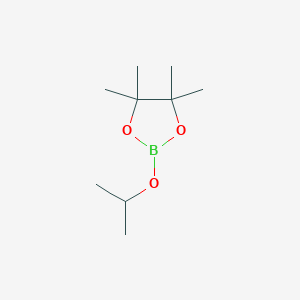
2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
概要
説明
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Molecular Structure Analysis
The molecular weight of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 186.06 . The SMILES string representation of its structure isCC(C)OB1OC(C)(C)C(C)(C)O1 . Physical and Chemical Properties Analysis
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature . It has a boiling point of 73 °C at 15 mmHg , and a density of 0.912 g/mL at 25 °C . Its refractive index is 1.409 .科学的研究の応用
アレーンのボリル化
2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン: は、アレーンのボリル化における試薬として広く用いられています 。このプロセスは、芳香族化合物にホウ素基を導入するものであり、様々な有機化合物の合成における重要なステップです。ボリル化されたアレーンは、その後、鈴木カップリングなどのさらなる反応を行うことができ、これは医薬品や農薬用の複雑な分子を作成する上で重要です。
フルオレニルボロランの合成
研究者は、この化合物を用いてフルオレニルボロランを合成しており、これは蛍光材料の合成における重要な中間体です 。これらの材料は、発光ダイオード(LED)、有機レーザー、および生体イメージングにおけるマーカーとして用途があり、高度な診断および治療技術への道を開いています。
共役コポリマーの生成
この化合物は、共役コポリマーを生成するための中間体の合成における出発物質として役立ちます 。これらのポリマーはユニークな電子特性を示し、有機太陽電池、トランジスタ、その他の電子デバイスでの使用に適しています。それらの開発は、柔軟でウェアラブルなエレクトロニクスを進めるために不可欠です。
有機合成
有機合成において、2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、その安定性と反応性から貴重な試薬です 。これは、複雑な有機分子の合成戦略の基盤を形成する様々な化学変換に関与しており、これは数多くの医薬品や天然物の基礎となっています。
材料科学
この化合物は、特にホウ素を含むフレームワークを持つ新素材の開発において、材料科学研究において重要な役割を果たしています 。これらの材料は、そのユニークな構造的および電子特性により、触媒、ガス貯蔵、およびセンサーとして潜在的な用途があります。
医薬品化学
医薬品化学において、2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランを用いて分子にホウ素を導入する能力は、ホウ素含有薬物の開発に不可欠です 。これらの薬物には、がん治療用のホウ素中性子捕捉剤や様々な酵素の阻害剤が含まれ、この化合物が新規治療薬の創出における役割を示しています。
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isopropoxyboronic acid pinacol ester, is arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical processes.
Mode of Action
This compound acts as a reagent in the borylation of arenes . Borylation is a chemical process where a boron atom is introduced into an organic molecule. This process is significant in the field of organic synthesis, as it allows for the formation of carbon-boron bonds, which can be further transformed into various functional groups.
Biochemical Pathways
The borylation of arenes leads to the formation of arylboronic esters . These compounds are versatile intermediates in organic synthesis and can be used in various transformations, including Suzuki-Miyaura cross-coupling reactions. This pathway allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Result of Action
The primary result of the action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of arylboronic esters . These compounds are valuable in organic synthesis, leading to the production of a wide range of organic compounds.
Action Environment
The action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by various environmental factors. For instance, it is sensitive to moisture , indicating that its stability and efficacy could be compromised in humid conditions. Additionally, the compound is flammable , necessitating careful handling and storage.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407552 | |
| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61676-62-8 | |
| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?
A1: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a reagent for introducing boronate ester groups into organic molecules. These boronate esters are versatile intermediates, particularly valuable in Suzuki cross-coupling reactions. [, , ]
Q2: Can you describe a specific example of how 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to synthesize a specific class of compounds?
A2: One example is its use in the synthesis of indoles. A research study describes a method where 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with a titanium alkylidene intermediate, derived from an ester, to form a boronate-bearing enol ether. This enol ether then undergoes acid-catalyzed cyclization to yield an indole with a boronate group. This group allows for further modifications through Suzuki coupling reactions, diversifying the library of synthesized indoles. []
Q3: How does the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contribute to the field of medicinal chemistry?
A4: The ability to easily introduce boronate esters using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by Suzuki coupling, significantly broadens the possibilities for synthesizing diverse compound libraries. This diversity is crucial in medicinal chemistry for exploring structure-activity relationships and developing new drug candidates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


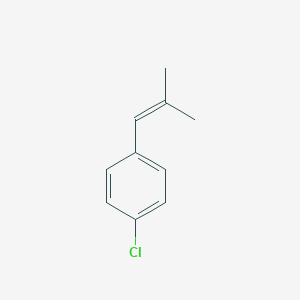
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)


